
cyclopropyl(1H-imidazol-2-yl)methanone
Descripción general
Descripción
Cyclopropyl(1H-imidazol-2-yl)methanone is a chemical compound with the molecular formula C7H8N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives, including cyclopropyl(1H-imidazol-2-yl)methanone, have been synthesized using various methods . One general method involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of cyclopropyl(1H-imidazol-2-yl)methanone is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which in turn is attached to a methanone group . The spectral data of related compounds suggest a tetrahedral geometry .Chemical Reactions Analysis
Imidazole derivatives, including cyclopropyl(1H-imidazol-2-yl)methanone, have been used in various chemical reactions . They have been found to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
Cyclopropyl(1H-imidazol-2-yl)methanone has a molecular weight of 138.17 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . It has a rotatable bond count of 2 and a topological polar surface area of 48.9 Ų .Aplicaciones Científicas De Investigación
Pharmaceuticals and Agrochemicals
Imidazoles are widely used in the pharmaceutical industry due to their versatile range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, antitubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
2. Dyes for Solar Cells and Other Optical Applications Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . The ability of imidazoles to absorb light and their stability make them suitable for use in dye-sensitized solar cells .
Functional Materials
Imidazoles have applications in the development of functional materials . Their chemical properties allow them to be used in a variety of materials, including polymers and ceramics .
Catalysis
Imidazoles are used in catalysis . Their ability to act as both a base and a nucleophile makes them useful in a variety of catalytic reactions .
Ionic Liquids and N-Heterocyclic Carbenes
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes . These are used in a variety of chemical reactions and processes .
Synthesis of Other Chemical Compounds
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are used in the synthesis of other chemical compounds, with an emphasis placed on the bonds constructed during the formation of the imidazole .
Mecanismo De Acción
Target of Action
Imidazole compounds are known to interact with a variety of targets, including enzymes likeMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . The specific role of these targets can vary, but they generally involve key biochemical processes.
Mode of Action
Imidazole compounds are known for their versatile chemical properties, which allow them to interact with various biological targets . They can act as both an acid and a base due to the presence of two nitrogen atoms, one bearing a hydrogen atom .
Biochemical Pathways
Imidazole moieties are known to play a crucial role in the formation of organic molecules, which can impact a wide range of biochemical pathways .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known for their broad range of chemical and biological properties, which can lead to various molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
The future directions for cyclopropyl(1H-imidazol-2-yl)methanone and other imidazole derivatives are promising. They have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
cyclopropyl(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6(5-1-2-5)7-8-3-4-9-7/h3-5H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXBJFQNNCZHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(1H-imidazol-2-yl)methanone | |
CAS RN |
952200-96-3 | |
| Record name | 2-cyclopropanecarbonyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



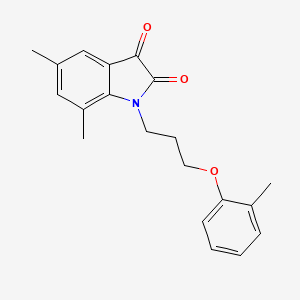
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)
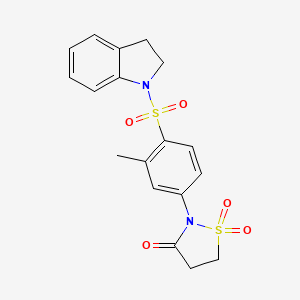
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315987.png)
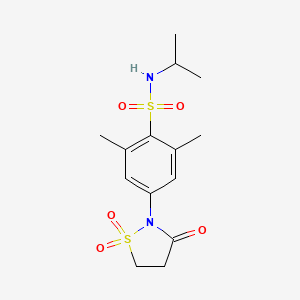
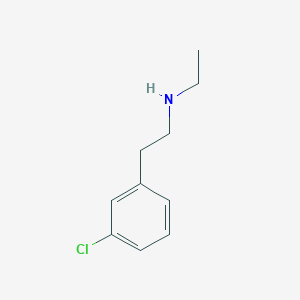
![[2-(2-Chlorophenoxymethyl)phenyl]methanamine](/img/structure/B3316014.png)
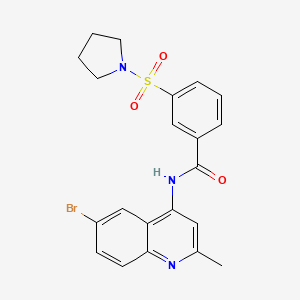

![6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316037.png)
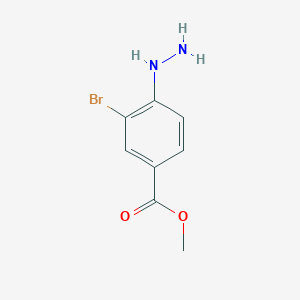
![4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride](/img/structure/B3316041.png)

![3-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316052.png)